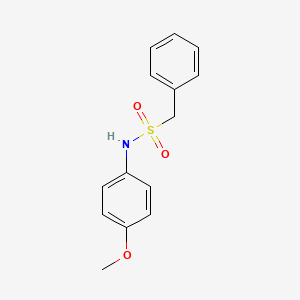

N-(4-methoxyphenyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related arylsulfonyl compounds involves various strategies, including asymmetric cyclopropanations catalyzed by rhodium(II) complexes and reactions involving organophosphorus compounds. For instance, Davies et al. (1996) described the asymmetric cyclopropanation using rhodium N-(arylsulfonyl)prolinate catalysts, highlighting the synthesis of functionalized cyclopropanes with high enantioselectivity (Davies, Bruzinski, Lake, Kong, & Fall, 1996). Similarly, Shabana, Osman, and Atrees (1994) discussed the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives using Lawesson's Reagent, demonstrating the reactivity of organophosphorus compounds with aromatic dihydroxy compounds (Shabana, Osman, & Atrees, 1994).

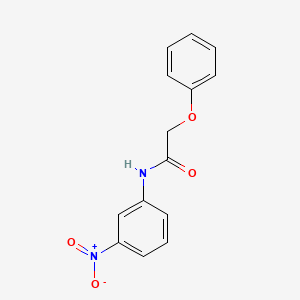

Molecular Structure Analysis

The molecular structure of arylsulfonyl compounds, including N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, can be elucidated using X-ray crystallography and spectroscopic techniques. For example, the crystal structure of N-(4-nitrophenyl)methanesulfonamide was determined, providing insights into the geometric parameters and molecular conformations of similar compounds (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Arylsulfonyl compounds participate in various chemical reactions, including cyclopropanation, cycloalkylation, and reactions with diazomethanes. Davies et al. (1994) demonstrated the cyclopropanation and Cope rearrangement reactions involving vinyldiazomethanes and dienes, leading to seven-membered carbocycles (Davies, Peng, & Houser, 1994). Additionally, Sakamoto et al. (1988) reported the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides and terminal acetylenes, highlighting the versatility of sulfonamide compounds in synthetic chemistry (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

Applications De Recherche Scientifique

Environmental Monitoring and Treatment : Sulfonamides, due to their widespread use and persistence, are often the focus of environmental monitoring and remediation efforts. Studies have investigated the occurrence, fate, and removal of sulfamethoxazole, a sulfonamide antibiotic, from water sources. Such research emphasizes the importance of understanding how sulfonamide compounds behave in the environment and the development of methods for their removal or degradation to ensure water safety and environmental protection (Prasannamedha & Senthil Kumar, 2020).

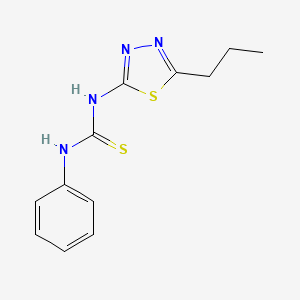

Pharmacological Studies and Drug Development : The pharmacological properties of sulfonamide compounds have been extensively studied, with research covering a wide range of applications from antibiotics to anticancer and antiviral agents. For instance, sulfonamide inhibitors have been reviewed for their therapeutic potential across various diseases, highlighting the chemical's versatility and importance in drug development (Gulcin & Taslimi, 2018).

Advanced Materials and Sensor Technologies : Research on electrochemical sensors and biosensors has explored the use of redox polymers in conjunction with carbon nanotubes, indicating the potential for sulfonamide derivatives to contribute to the development of advanced sensing technologies. These studies show how sulfonamide compounds can be integrated into materials science to enhance the performance of electrochemical sensors (Barsan, Ghica, & Brett, 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-14-9-7-13(8-10-14)15-19(16,17)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXFZWXDQVXXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-1-phenylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)